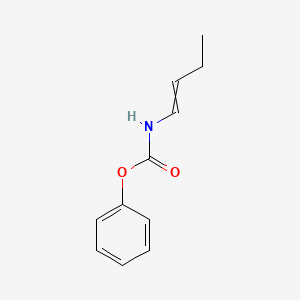
Phenyl but-1-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl but-1-en-1-ylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl but-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with but-1-en-1-ol under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate structures.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different carbamate compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Phenyl but-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex carbamate derivatives.
Biology: Researchers utilize this compound to study enzyme-catalyzed reactions involving carbamates.
Industry: this compound is employed in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of phenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition affects the enzyme’s activity, leading to various biochemical effects. The pathways involved in these interactions are crucial for understanding the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Phenyl but-1-en-1-ylcarbamate can be compared with other carbamate compounds such as:
- Phenyl carbamate
- Butyl carbamate
- Methyl carbamate
Uniqueness: What sets this compound apart is its unique structural configuration, which allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities. Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
88309-44-8 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
phenyl N-but-1-enylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h3-9H,2H2,1H3,(H,12,13) |
InChI Key |
OFJSQRGVEVBTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















